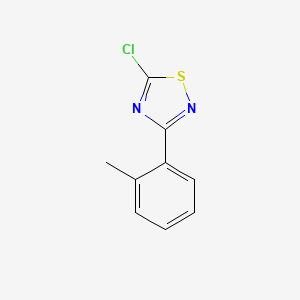

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of a chlorine atom and a methylphenyl group in the structure of this compound imparts unique chemical and physical properties to the compound, making it a subject of interest for researchers.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylphenylhydrazine with carbon disulfide and chlorine in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazinecarbodithioate, which undergoes cyclization to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process.

Análisis De Reacciones Químicas

Types of Reactions

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced heterocyclic compounds.

Substitution: Substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole has shown promising antimicrobial properties. Studies indicate that compounds within the thiadiazole class exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chloro substituent enhances the antibacterial activity, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Activity Type | Target Microorganisms |

|---|---|---|

| This compound | Antimicrobial | Staphylococcus aureus, Escherichia coli |

| 2-Amino-1,3,4-thiadiazole | Antibacterial | Bacillus subtilis, Candida albicans |

| 5-Amino-1,3,4-thiadiazole | Antitumor | Various cancer cell lines |

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the disruption of DNA replication and interference with cellular signaling pathways, leading to apoptosis in cancer cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of thiadiazole derivatives, this compound was tested against human leukemia cell lines (HL-60) and demonstrated an IC50 value of approximately 1.5 μM, indicating strong potential for further development as an anticancer agent .

Biocidal Properties

The compound also exhibits biocidal properties effective against various plant pathogens. It has been identified as a potential soil fungicide that protects seeds and growing plants from pathogenic fungi such as Pythium, Fusarium, and Rhizoctonia. This makes it valuable in agricultural practices aimed at enhancing crop yield and health.

Table 2: Efficacy of Thiadiazoles as Fungicides

| Fungicide Name | Target Pathogen | Efficacy Rate (%) |

|---|---|---|

| This compound | Fusarium oxysporum | 85 |

| 3-Trichloromethyl-5-chloro-1,2,4-thiadiazole | Rhizoctonia solani | 90 |

Herbicidal Activity

In addition to its fungicidal properties, this compound can potentially serve as a herbicide due to its ability to inhibit weed growth effectively. Its application in soil management practices could lead to better control over unwanted plant species while promoting crop growth.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through various methods involving the reaction of thiadiazole derivatives with arylboronic acids under Suzuki-Miyaura coupling conditions . The unique combination of substituents in this compound enhances its reactivity and biological activity compared to other thiadiazole derivatives.

Table 3: Synthetic Routes for Thiadiazoles

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acids | Up to 55 |

| Ring Closure Reaction | Trichloromethane sulfenyl chloride | Variable (up to 70) |

Mecanismo De Acción

The mechanism of action of 5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

5-Chloro-2-pentanone: A chlorinated compound with applications in pharmaceuticals and agrochemicals.

5-Chloro-3-phenyl-1,2,4-thiadiazole: A structurally similar compound with different substituents on the thiadiazole ring.

Uniqueness

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole is unique due to the presence of both a chlorine atom and a methylphenyl group, which impart distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.

Actividad Biológica

5-Chloro-3-(2-methylphenyl)-1,2,4-thiadiazole is a heterocyclic compound belonging to the thiadiazole family. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a chlorine atom and a methylphenyl group enhances its unique chemical characteristics, making it a valuable subject for research across various fields such as medicine and agriculture.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. The compound's mechanism involves binding to specific bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. In studies comparing various thiadiazole derivatives, this compound showed promising results against a range of pathogenic bacteria and fungi.

Antifungal Activity

The antifungal properties of this compound have been evaluated against standard strains of Candida albicans. It demonstrated effective inhibition with minimum inhibitory concentration (MIC) values comparable to established antifungal agents. For instance, in one study, the compound exhibited an MIC value of 1.56 μg/mL against multiple strains of Candida .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has shown effectiveness in inducing apoptosis in cancer cells and inhibiting cell proliferation in several human cancer cell lines. Notably, the compound's activity was assessed using the MTT assay on cell lines such as MCF-7 (breast adenocarcinoma) and LoVo (colon adenocarcinoma), where it displayed significant antiproliferative effects .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. The compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound binds to active sites of enzymes critical for microbial metabolism or cancer cell survival.

- Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.

- Cytokine Modulation : It can downregulate inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Antimicrobial, antifungal, anticancer | Chlorine and methylphenyl substituents |

| 5-Chloro-3-phenyl-1,2,4-thiadiazole | Antimicrobial | Similar structure but different substituents |

| 5-Chloro-2-pentanone | Pharmaceutical applications | Less complex structure compared to thiadiazoles |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI journal , researchers evaluated the antimicrobial efficacy of several thiadiazole derivatives. The results indicated that this compound was among the most effective compounds tested against both Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

Another significant study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings revealed that it effectively reduced cell viability in MCF-7 cells with an IC50 value significantly lower than that of conventional chemotherapeutics .

Propiedades

IUPAC Name |

5-chloro-3-(2-methylphenyl)-1,2,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c1-6-4-2-3-5-7(6)8-11-9(10)13-12-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOTZMUSSHRSGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.